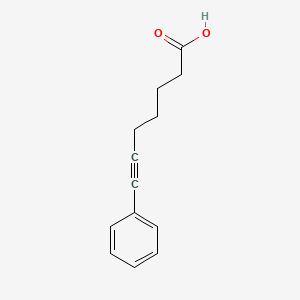![molecular formula C10H12F2O3 B2889602 7,7-Difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 2490430-36-7](/img/structure/B2889602.png)
7,7-Difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid is a chemical compound with the CAS Number: 2490430-36-7 . It has a molecular weight of 218.2 . The IUPAC name for this compound is 7,7-difluoro-9-oxobicyclo [3.3.1]nonane-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F2O3/c11-10(12)3-6-1-5(9(14)15)2-7(4-10)8(6)13/h5-7H,1-4H2,(H,14,15) . This code provides a unique representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical compound 7,7-Difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid is explored in various studies for its unique synthesis and chemical properties. For instance, the electrochemical fluorination of α-cyclohexenyl-substituted carboxylic esters has yielded perfluorobicyclic ethers and perfluorospiroethers, demonstrating the compound's potential in creating fluorinated organic compounds with significant yields (Abe, Hayashi, Baba, & Nagase, 1984). This process highlights a mechanism involving resonance-stabilized intermediate radicals, showcasing the complex reactions and products obtainable from this compound's derivatives.
Conformational Studies
The conformational preferences of related bicyclic structures have also been a subject of interest. For example, exo, exo-9-oxobicyclo[3.3.1]nonane-2,4-dicarboxylic acid has been shown to prefer a boat-chair conformation with equatorial carboxyl groups, marking it as the first case of such preference due to the presence of exo, exo-2,4- substituents (Camps & Iglesias, 1985). This study provides valuable insights into the stereochemical behavior of bicyclic compounds, which could influence the design and synthesis of new molecules for various applications.
Chemical Reactions and Structures
The reactivity of 9-Borabicyclo[3.3.1]nonane (9-BBNH) with monocarboxylic acids to form 9-(acyloxy)-9-borabicyclo[3.3.1]nonanes, which are dimers in the solid state, further exemplifies the versatility of bicyclic structures in forming complex molecules with unique properties. The formation of these compounds, as confirmed by X-ray crystal structures, opens new avenues for the synthesis of borane derivatives with potential applications in organic synthesis and materials science (Lang, Nöth, & Schmidt, 1995).
Application in Molecular Synthesis
Moreover, the synthesis and application of related bicyclic compounds in creating nanoscopic supramolecules demonstrate the broader applicability of such structures in the field of nanotechnology and materials science. For instance, a new rigid angular bridging ligand has been utilized for the self-assembly of molecular rectangles and 1-D coordination polymers, showcasing the potential of these bicyclic compounds in constructing advanced molecular architectures (Cui, Ngo, & Lin, 2002).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle the compound safely.
Wirkmechanismus
Mode of Action
The mode of action of 7,7-Difluoro-9-oxobicyclo[33It’s known that the compound contains two fluorine atoms and a carboxylic acid group, which could potentially interact with various biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7,7-Difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other molecules can affect the stability and efficacy of the compound .
Eigenschaften
IUPAC Name |
7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O3/c11-10(12)3-6-1-5(9(14)15)2-7(4-10)8(6)13/h5-7H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMUGVHGYAHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2CC(CC1C2=O)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
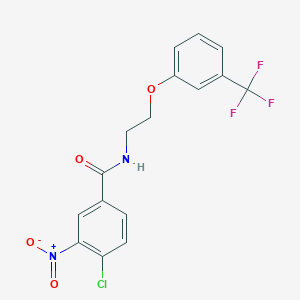
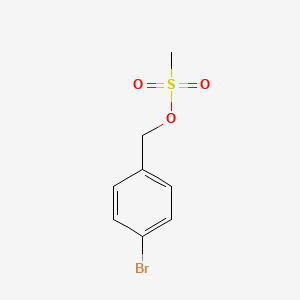
![2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2889525.png)
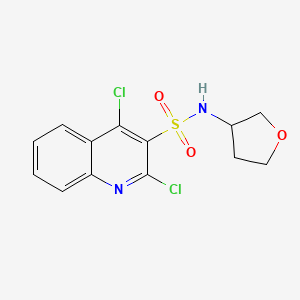
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide](/img/structure/B2889529.png)
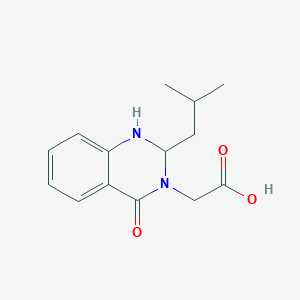

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2889534.png)

![6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2889536.png)
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2889539.png)
![1-benzyl 7-methyl 6-(4-chlorobenzenesulfonyl)-4,5-dioxo-3H,4H,5H,6H-pyrrolo[3,2-e]indole-1,7-dicarboxylate](/img/structure/B2889540.png)
![7-(2-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2889541.png)
